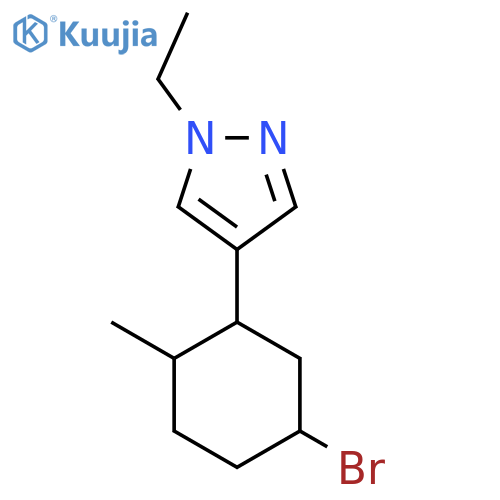Cas no 2138050-11-8 (4-(5-bromo-2-methylcyclohexyl)-1-ethyl-1H-pyrazole)

2138050-11-8 structure
商品名:4-(5-bromo-2-methylcyclohexyl)-1-ethyl-1H-pyrazole
4-(5-bromo-2-methylcyclohexyl)-1-ethyl-1H-pyrazole 化学的及び物理的性質
名前と識別子
-
- 4-(5-bromo-2-methylcyclohexyl)-1-ethyl-1H-pyrazole
- EN300-1157448
- 2138050-11-8
-
- インチ: 1S/C12H19BrN2/c1-3-15-8-10(7-14-15)12-6-11(13)5-4-9(12)2/h7-9,11-12H,3-6H2,1-2H3
- InChIKey: BLNWRKJPXVSBJZ-UHFFFAOYSA-N
- ほほえんだ: BrC1CCC(C)C(C2C=NN(CC)C=2)C1
計算された属性
- せいみつぶんしりょう: 270.07316g/mol
- どういたいしつりょう: 270.07316g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 210
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 17.8Ų
4-(5-bromo-2-methylcyclohexyl)-1-ethyl-1H-pyrazole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1157448-0.5g |
4-(5-bromo-2-methylcyclohexyl)-1-ethyl-1H-pyrazole |
2138050-11-8 | 0.5g |
$1289.0 | 2023-06-09 | ||
| Enamine | EN300-1157448-2.5g |
4-(5-bromo-2-methylcyclohexyl)-1-ethyl-1H-pyrazole |
2138050-11-8 | 2.5g |
$2631.0 | 2023-06-09 | ||
| Enamine | EN300-1157448-5.0g |
4-(5-bromo-2-methylcyclohexyl)-1-ethyl-1H-pyrazole |
2138050-11-8 | 5g |
$3894.0 | 2023-06-09 | ||
| Enamine | EN300-1157448-0.1g |
4-(5-bromo-2-methylcyclohexyl)-1-ethyl-1H-pyrazole |
2138050-11-8 | 0.1g |
$1183.0 | 2023-06-09 | ||
| Enamine | EN300-1157448-1.0g |
4-(5-bromo-2-methylcyclohexyl)-1-ethyl-1H-pyrazole |
2138050-11-8 | 1g |
$1343.0 | 2023-06-09 | ||
| Enamine | EN300-1157448-0.05g |
4-(5-bromo-2-methylcyclohexyl)-1-ethyl-1H-pyrazole |
2138050-11-8 | 0.05g |
$1129.0 | 2023-06-09 | ||
| Enamine | EN300-1157448-10.0g |
4-(5-bromo-2-methylcyclohexyl)-1-ethyl-1H-pyrazole |
2138050-11-8 | 10g |
$5774.0 | 2023-06-09 | ||
| Enamine | EN300-1157448-0.25g |
4-(5-bromo-2-methylcyclohexyl)-1-ethyl-1H-pyrazole |
2138050-11-8 | 0.25g |
$1235.0 | 2023-06-09 |
4-(5-bromo-2-methylcyclohexyl)-1-ethyl-1H-pyrazole 関連文献
-
Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278
-
Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997
-
3. Synthesis and molecular structure of pentafluoroethyl derivatives of C70: C70(C2F5)8 and C70(C2F5)10Nadezhda B. Tamm,Ilya N. Ioffe,Erhard Kemnitz,Sergey I. Troyanov Dalton Trans., 2009, 2740-2745
-
Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623
-
Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914
2138050-11-8 (4-(5-bromo-2-methylcyclohexyl)-1-ethyl-1H-pyrazole) 関連製品
- 1020969-78-1(2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide)
- 64869-63-2((1S,3R)-3-methylcyclohexan-1-amine)
- 22649-37-2(Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)
- 1639480-47-9(methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate)
- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)
- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))
- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)
- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)
- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)
- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)
推奨される供給者
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬
